
BisEDT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プラビビスマンは、強力な広域スペクトルの抗感染薬および抗バイオフィルム活性を有することで知られる、Microbion Corporation によって同定された新規化合物です。 細菌のバイオエナジェティクスを阻害し、細菌の増殖を阻止する上で大きな可能性を示しており、抗生物質耐性感染症との戦いで有望な候補となっています .
準備方法
プラビビスマンの合成経路および反応条件は、公開されている文献では詳細に記載されていません。 プラビビスマンは、ビスマスと硫黄原子を含む複雑な構造を持つ小分子であることが知られています。 工業的な生産方法は、ビスマス-硫黄結合の形成や様々な有機配位子の組み込みを含む多段階有機合成プロセスを含む可能性があります .
化学反応の分析
Biochemical Reactions with Bacterial Components
BisEDT interacts with Pseudomonas aeruginosa and other pathogens through multiple pathways:
Alginate Biosynthesis Inhibition
-
Subinhibitory concentrations of this compound reduce alginate production by 92% in P. syringae, disrupting biofilm formation and bacterial persistence .
Lipopolysaccharide (LPS) Modulation
-
This compound decreases cell-associated LPS, weakening bacterial membrane integrity and enhancing susceptibility to host immune responses .
Exotoxin Processing Disruption
-
This compound inhibits the secretion of ExoU, a cytotoxic protein secreted via the type III system, by interfering with its post-translational modification .
Morphological Changes
-
Electron microscopy reveals this compound-induced outer membrane blebbing and cytoplasmic aggregation, indicative of membrane destabilization .
Table 1: Key Biochemical Effects of this compound on P. aeruginosa
Chemical Interactions in Therapeutic Contexts
This compound enhances antibiotic efficacy through synergistic mechanisms:
Metallo-β-Lactamase (MBL) Inhibition
-
Bismuth-thiols displace zinc ions in MBLs (e.g., NDM-1), restoring meropenem activity against carbapenem-resistant Klebsiella pneumoniae .
Tet(X) Enzyme Suppression
-
Bismuth drugs inhibit Tet(X)-mediated tigecycline resistance, reducing enzymatic activity and resensitizing bacteria to tetracyclines .
Table 2: Therapeutic Synergy of Bismuth-Thiols with Antibiotics
Antibiotic | Effect | Mechanism | Reference |
---|---|---|---|
Meropenem | MIC reduction in NDM-1-producing strains | Zn²⁺ displacement in MBLs | |
Tigecycline | Resistance reversal in Tet(X)-strains | Tet(X) enzymatic inhibition |
Physicochemical Stability and Reaction Conditions
This compound’s stability is influenced by:
科学的研究の応用
Pravibismane has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying bismuth-sulfur chemistry and its interactions with biological systems.
Biology: Pravibismane is used to investigate bacterial bioenergetics and the mechanisms of biofilm disruption.
作用機序
プラビビスマンは、細菌のバイオエナジェティクスを急速に破壊することでその効果を発揮します。 それはバイオエナジェティクス阻害剤として作用し、細菌が細胞プロセスに不可欠なアデノシン三リン酸 (ATP) を産生することを防ぎます。 この阻害は、細菌細胞の代謝と増殖の停止につながります。 この化合物は、細菌細胞膜の脱分極も引き起こし、細胞機能をさらに破壊します .
類似化合物との比較
プラビビスマンは、その新規の作用機序と広域スペクトル活性のために独自性を持っています。 類似の化合物には以下が含まれます。
サリチル酸ビスマス: 胃腸治療での使用で知られていますが、抗菌特性も示しますが、プラビビスマンのような広域スペクトル活性はありません。
ビスマスチオール: これらの化合物は、プラビビスマンと構造的に類似していますが、特定のバイオエナジェティクス破壊メカニズムが異なります。
バンコマイシンやダプトマイシンなどの抗生物質: 特定の細菌株に対しては効果的ですが、プラビビスマンと同じような広域スペクトルの抗バイオフィルム活性は持っていません
プラビビスマンの独自性は、細菌のバイオエナジェティクスとバイオフィルム形成を標的にできる点にあり、抗生物質耐性感染症や慢性的なバイオフィルム関連疾患に対処するための有望な候補となっています。
生物活性
BisEDT (Bismuth Ethanedithiol) is a novel compound belonging to a class of bismuth-based antimicrobials. It has garnered attention for its broad-spectrum biological activity, particularly against various bacterial pathogens, including multidrug-resistant strains. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Antimicrobial Efficacy
This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness has been evaluated through various assays, including minimum inhibitory concentration (MIC) tests and biofilm eradication studies.
Minimum Inhibitory Concentrations (MICs)
A study conducted on cystic fibrosis (CF) patient bacterial isolates revealed the following MIC values for this compound against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Pseudomonas aeruginosa | ≤ 1 |
Stenotrophomonas maltophilia | 0.25 |
Burkholderia sp. | ≤ 8 |
Achromobacter sp. | ≤ 1 |
Mycobacterium abscessus | ≤ 0.5 |
Mycobacterium avium | ≤ 8 |
These results indicate that this compound demonstrates potent activity against multidrug-resistant strains, making it a promising candidate for treating challenging infections .
Bactericidal Activity
In bactericidal kill assays against Pseudomonas aeruginosa in the presence of CF patient sputum, this compound maintained its bactericidal activity at the MIC level. Additionally, it showed ≥99.9% bactericidal and antibiofilm activity against biofilms formed by Achromobacter, multidrug-resistant Pseudomonas aeruginosa, Burkholderia, and Mycobacterium abscessus .
Safety Profile
This compound has been tested for cytotoxicity using cultured human airway epithelium tissue models. The compound demonstrated a favorable safety profile, remaining non-toxic at concentrations significantly higher than its MIC .
Pharmacokinetics and Delivery
Inhalation delivery studies in rats indicated that this compound has a long lung residence time, which is beneficial for sustained antimicrobial activity. The compound was well-tolerated when administered topically or intra-surgically to over 325 clinical study subjects across various indications .
Clinical Applications
- Cystic Fibrosis Patients : In a clinical setting, this compound was tested on CF patients to evaluate its ability to combat chronic lung infections caused by resistant bacteria. Results showed that this compound could reduce bacterial load effectively while maintaining safety .
- Surgical Infections : In another study involving diabetic foot ulcer infections and orthopedic infections, this compound demonstrated efficacy in reducing infection rates when used alongside standard antibiotic treatments .
Synergy with Other Antibiotics
Research has indicated that this compound may enhance the effectiveness of existing antibiotics such as tobramycin. A study highlighted that combining this compound with tobramycin improved outcomes against biofilm-associated infections by enhancing the penetration and efficacy of the antibiotic .
The antimicrobial action of this compound is attributed to its ability to disrupt multiple bacterial pathways:
- Inhibition of Bacterial Adhesion : this compound significantly reduced the adherence of Pseudomonas aeruginosa to epithelial cells and collagen matrices by up to 53% .
- Biofilm Disruption : The compound effectively penetrates and disrupts biofilms formed by resistant bacteria, which are notoriously difficult to treat due to their protective matrix.
特性
CAS番号 |
175880-68-9 |
---|---|
分子式 |
C6H12Bi2S6 |
分子量 |
694.5 g/mol |
IUPAC名 |
2-[2-(1,3,2-dithiabismolan-2-ylsulfanyl)ethylsulfanyl]-1,3,2-dithiabismolane |
InChI |
InChI=1S/3C2H6S2.2Bi/c3*3-1-2-4;;/h3*3-4H,1-2H2;;/q;;;2*+3/p-6 |
InChIキー |
GUTNLKRPYCTIHX-UHFFFAOYSA-H |
SMILES |
C1CS[Bi](S1)SCCS[Bi]2SCCS2 |
正規SMILES |
C1CS[Bi](S1)SCCS[Bi]2SCCS2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pravibismane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。